REACTION_CXSMILES
|
C([SiH2][O:6][C:7](C)(C)[C:8]1[S:12][CH:11]=[C:10]([C:13]([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)=[O:14])[CH:9]=1)(C)(C)C.[F-].C([NH3+])(C)(C)C.C(O)(=O)C>O1CCCC1>[OH:6][CH2:7][C:8]1[S:12][CH:11]=[C:10]([C:13]([N:15]2[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]2)=[O:14])[CH:9]=1 |f:1.2|
|
Name
|
[5-(tert-Butyl-dimethyl-silanyloxymethyl)-thiophen-3-yl]-piperidin-1-yl-methanone
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[SiH2]OC(C1=CC(=CS1)C(=O)N1CCCCC1)(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
t-butylammonium fluoride
|
Quantity
|
3.12 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(C)(C)(C)[NH3+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then partitioned between diethyl ether and saturated aqueous sodium hydrogen carbonate
|
Type
|
CUSTOM
|
Details
|
The organic solution was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 30% ethyl acetate in pentane
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=CS1)C(=O)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |